

Measuring the Zeta Potential of Lipid Nanoparticles: An Application Note and Protocol

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Compound of Interest

Compound Name: Lipid 23

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Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutics, most notably for nucleic acids such as mRNA and siRNA. The physicochemical properties of these LNPs are critical quality attributes (CQAs) that dictate their stability, safety, and efficacy. Among these, the zeta potential is a crucial parameter that provides insight into the surface charge of the LNPs and their colloidal stability.^{[1][2][3]}

Zeta potential is the electrical potential at the slipping plane of a nanoparticle in a colloidal system.^{[2][4]} Its magnitude indicates the degree of electrostatic repulsion between adjacent, similarly charged particles in a dispersion. A higher absolute zeta potential value, whether positive or negative, generally signifies a more stable colloidal system, as the repulsive forces prevent aggregation and flocculation.^{[1][2][5]} Conversely, a low zeta potential suggests a less stable formulation that may be prone to aggregation.^[5] For LNPs, zeta potential influences not only shelf-life but also their interaction with biological membranes, cellular uptake, and overall in vivo performance.^{[1][5]}

This document provides a detailed protocol for the measurement of zeta potential of lipid nanoparticles, using "Lipid 23 LNPs" as a representative example, by the principle of electrophoretic light scattering (ELS).

Principle of Measurement: Electrophoretic Light Scattering (ELS)

The most common technique for measuring the zeta potential of nanoparticles is electrophoretic light scattering (ELS).[1][3] In ELS, an electric field is applied across the sample dispersion, causing the charged LNPs to move towards the oppositely charged electrode with a specific velocity, known as the electrophoretic mobility.[3]

A laser beam is passed through the sample, and the light scattered by the moving nanoparticles is measured. The velocity of the particles induces a Doppler shift in the frequency of the scattered light. This frequency shift is proportional to the electrophoretic mobility of the particles. The instrument then calculates the zeta potential from the electrophoretic mobility using the Henry equation.[4]

Experimental Protocol

This protocol outlines the steps for measuring the zeta potential of a representative "**Lipid 23** LNP" formulation.

Materials and Equipment

- Instrumentation: A dynamic light scattering (DLS) instrument with ELS capability for zeta potential measurement (e.g., Malvern Zetasizer, Wyatt DynaPro ZetaStar).[6][7]
- Measurement Cells: Folded capillary cells for zeta potential measurements.
- Dispersant: 10 mM NaCl solution is recommended as a low ionic strength medium.[4] The dispersant should be filtered through a 0.2 μm syringe filter to remove any particulate contaminants.[4]
- Pipettes and Tips: Calibrated micropipettes and sterile, low-retention tips.
- Sample: "**Lipid 23** LNP" stock suspension.

Sample Preparation

Proper sample preparation is critical for obtaining accurate and reproducible zeta potential measurements.[8]

- **Determine Optimal Concentration:** The ideal sample concentration depends on the light scattering properties of the LNPs.[4][9] A concentration that provides a stable and sufficient scattered light intensity (count rate) is required. This is often determined empirically, but a good starting point for many LNP formulations is a 20- to 50-fold dilution of the stock suspension.
- **Dilution:** Dilute the "**Lipid 23** LNP" stock suspension in the filtered 10 mM NaCl dispersant to the predetermined optimal concentration. It is crucial to perform the dilution in a clean environment to avoid contamination.
- **Homogenization:** Gently mix the diluted sample by inverting the tube several times or by gentle pipetting. Avoid vigorous vortexing or sonication unless aggregation is suspected, as this can alter the LNP structure.
- **Equilibration:** Allow the diluted sample to equilibrate at the desired measurement temperature (typically 25°C) for several minutes before measurement.

Instrument Setup and Measurement

The following steps are a general guideline. Refer to your specific instrument's user manual for detailed instructions.

- **Instrument Power-Up and Software Initialization:** Turn on the instrument and allow it to warm up as per the manufacturer's recommendations. Launch the control and analysis software.
- **Cell Preparation:** Rinse the folded capillary cell with the filtered dispersant (10 mM NaCl) to remove any residual contaminants.
- **Loading the Sample:** Carefully load the diluted LNP sample into the capillary cell using a syringe or a pipette, ensuring no air bubbles are introduced.[4] Air bubbles can interfere with the measurement and lead to erroneous results.
- **Setting Measurement Parameters:** In the software, define the measurement parameters:

- Sample Name and Identifiers: Clearly label the sample.
- Dispersant: Select or define the dispersant (10 mM NaCl), including its viscosity and dielectric constant at the measurement temperature.
- Measurement Temperature: Set to 25°C or the desired temperature.
- Equilibration Time: Set a sufficient time (e.g., 120 seconds) to allow the sample to reach thermal equilibrium within the instrument.
- Measurement Type: Select "Zeta Potential."
- Cell Type: Select the appropriate folded capillary cell.
- Analysis Model: The Smoluchowski model is typically appropriate for aqueous media with a salt concentration ≥ 10 mM.[4]
- Number of Runs and Measurements: Set the instrument to perform multiple runs (e.g., 3-5) to assess reproducibility.
- Performing the Measurement: Start the measurement sequence. The instrument will apply the electric field and measure the electrophoretic mobility to calculate the zeta potential.

Data Analysis and Reporting

- Examine the Quality of Data: Review the results for each run. The software will typically provide a mean zeta potential, standard deviation, and a quality report. Look for consistency between runs.
- Report the Results: The zeta potential should be reported as the mean value \pm standard deviation.[10] It is also crucial to report the measurement conditions, including the dispersant, pH, temperature, and sample concentration, as these factors can significantly influence the zeta potential.[3][4]

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison.

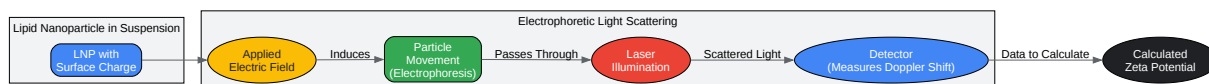
Table 1: Zeta Potential of **Lipid 23** LNPs

Sample ID	Formulation	Dispersant	Temperature (°C)	Mean Zeta Potential (mV)	Standard Deviation (mV)
LNP-23-01	Lipid 23 / DSPC / Cholesterol / PEG-lipid	10 mM NaCl	25	-25.4	1.2
LNP-23-02	Lipid 23 / DOPE / Cholesterol / PEG-lipid	10 mM NaCl	25	-22.8	1.5
Control LNP	Standard Cationic Lipid / DSPC / Cholesterol / PEG-lipid	10 mM NaCl	25	+45.2	2.1

Note: The data presented in this table is for illustrative purposes only and represents typical values that might be obtained for LNP formulations.

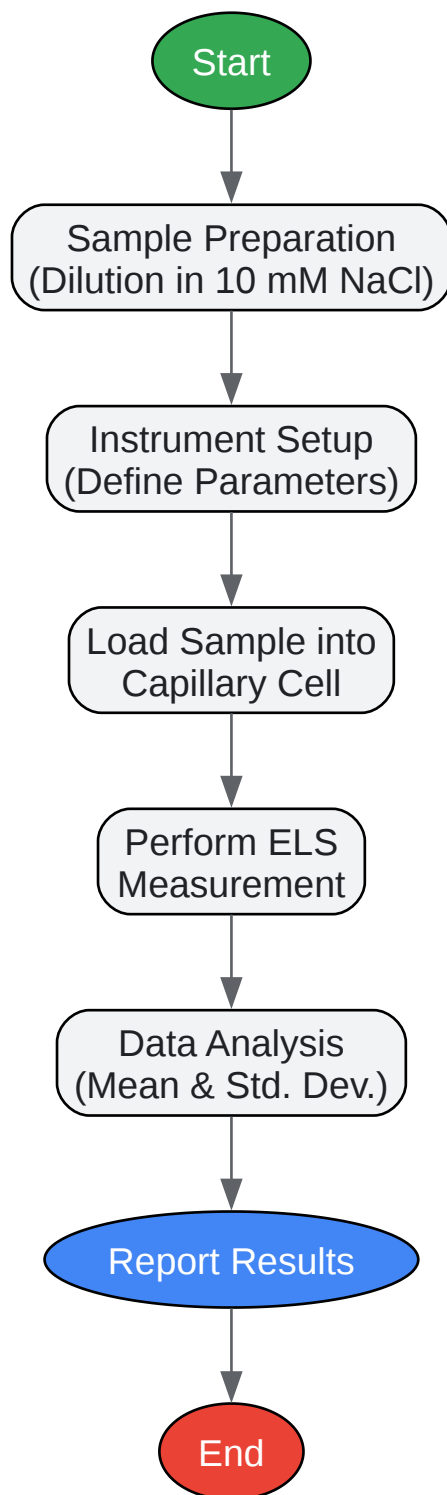
Visualizations

Diagrams created using Graphviz can effectively illustrate workflows and relationships.



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Caption: Principle of Zeta Potential Measurement by ELS.



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Caption: Experimental Workflow for Zeta Potential Measurement.

Interpretation of Results

- **Stability:** As a general guideline, nanoparticles with an absolute zeta potential greater than 30 mV are considered to have good stability due to strong electrostatic repulsion.[5] Values between 10 and 30 mV may indicate moderate stability, while values below 10 mV suggest a higher likelihood of aggregation.
- **Surface Chemistry:** The sign of the zeta potential (positive or negative) indicates the nature of the surface charge. For LNPs, this is influenced by the lipid composition, particularly the presence of ionizable or cationic lipids, and the pH of the dispersant.[11]
- **In Vivo Interactions:** The surface charge of LNPs can influence their interaction with blood components and cell membranes.[5] For instance, positively charged nanoparticles may facilitate binding to negatively charged cell membranes, potentially enhancing cellular uptake, but can also lead to increased toxicity.[2][5] Near-neutral or slightly negative zeta potentials are often desired for systemic circulation to minimize non-specific interactions.

Conclusion

The measurement of zeta potential is an indispensable tool in the characterization of lipid nanoparticles. It provides critical information regarding the colloidal stability and surface charge, which are key determinants of the in vitro and in vivo performance of LNP-based therapeutics. By following a standardized protocol and carefully controlling experimental variables, researchers can obtain reliable and reproducible data to guide formulation development and ensure the quality of their LNP products.

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